- Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427
Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)
94940-35-9 structure
Product Name:Phosphine oxide, bis(4-fluorophenyl)-
Numero CAS:94940-35-9
MF:C12H9F2OP
MW:238.169831037521
CID:752046
PubChem ID:13332985
Update Time:2025-10-28
Phosphine oxide, bis(4-fluorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphine oxide, bis(4-fluorophenyl)-
- bis(4-fluorophenyl)-oxophosphanium
- Bis(4-fluorophenyl)phosphine oxide (ACI)
- Bis(p-fluorophenyl)phosphine oxide
- bis(4-fluorophenyl)-Phosphine oxide
- E81179
- Bis(4-fluorophenyl)(oxo)phosphanium
- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
- bis(4-fluorophenyl)phosphine oxide
- 94940-35-9
- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
- CS-0098794
- SCHEMBL1305285
- bis(4-fluorophenyl)phosphineoxide
- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
- WMQXKXZCFOGSFU-UHFFFAOYSA-N
- DTXSID10537195
-
- Inchi: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
- Chiave InChI: WMQXKXZCFOGSFU-UHFFFAOYSA-N
- Sorrisi: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1
Proprietà calcolate
- Massa esatta: 237.02808320g/mol
- Massa monoisotopica: 237.02808320g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 17.1Ų
Phosphine oxide, bis(4-fluorophenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-100mg |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 100mg |
¥151.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 250mg |
¥382.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-1g |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 1g |
¥698.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-5g |
1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |
94940-35-9 | 95% | 5g |
¥2909.0 | 2024-04-15 | |
| Ambeed | A1220057-25g |
Bis(4-fluorophenyl)phosphine oxide |
94940-35-9 | 95% GC | 25g |
$1729.0 | 2025-04-14 | |
| Aaron | AR005UR9-25g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 95% | 25g |
$1120.00 | 2024-05-20 | |
| eNovation Chemicals LLC | Y1266628-100mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 100mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266628-25g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 25g |
$1145 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266628-250mg |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 250mg |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266628-1g |
Phosphine oxide, bis(4-fluorophenyl)- |
94940-35-9 | 97% | 1g |
$125 | 2024-06-07 |
Phosphine oxide, bis(4-fluorophenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt
Riferimento
- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds, Chemistry - A European Journal, 2020, 26(4), 881-887
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt
Riferimento
- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C
Riferimento
- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes, Chemistry - A European Journal, 2015, 21(45), 15960-15963
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation, Organic Letters, 2022, 24(32), 6083-6087
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
Riferimento
- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux
Riferimento
- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition, ACS Catalysis, 2021, 11(22), 14168-14180
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides, Organic Letters, 2019, 21(8), 2597-2601
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
1.2 rt
Riferimento
- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling, Journal of Organic Chemistry, 2022, 87(12), 7720-7733
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
Riferimento
- A Superior Method for the Reduction of Secondary Phosphine Oxides, Organic Letters, 2005, 7(19), 4277-4280
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt
Riferimento
- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation, Chemistry - A European Journal, 2021, 27(44), 11285-11290
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C
Riferimento
- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C
Riferimento
- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade, Angewandte Chemie, 2018, 57(27), 8316-8320
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals, Chemistry - A European Journal, 2020, 26(50), 11470-11477
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt
Riferimento
- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy, Molecules, 2013, 18, 2788-2802
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents, Organic Letters, 2023, 25(11), 1834-1838
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles, Journal of Organic Chemistry, 2023, 88(4), 2069-2078
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides, Angewandte Chemie, 2023, 62(6),
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics, Angewandte Chemie, 2022, 61(40),
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes, Chemistry - An Asian Journal, 2022, 17(2),
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands, ACS Catalysis, 2021, 11(22), 14008-14015
Phosphine oxide, bis(4-fluorophenyl)- Raw materials
Phosphine oxide, bis(4-fluorophenyl)- Preparation Products
Phosphine oxide, bis(4-fluorophenyl)- Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-) Prodotti correlati
- 474049-42-8(Phosphine oxide, tris(3,4,5-trifluorophenyl)-)
- 84350-76-5(PHOSPHINE OXIDE, TRIS(2-FLUOROPHENYL)-)
- 474049-41-7(PHOSPHINE OXIDE, TRIS(3,4-DIFLUOROPHENYL)-)
- 54300-32-2(Bis(4-fluorophenyl)phenylphosphine oxide)
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- 206448-52-4(Phosphine oxide, tris(3,5-difluorophenyl)-)
- 18437-73-5(Phosphine oxide, (4-fluorophenyl)diphenyl-)
- 54300-35-5(Phosphine oxide, (3-fluorophenyl)diphenyl-)
- 84350-74-3(Phosphine oxide, (2-fluorophenyl)diphenyl-)
- 874907-57-0(Phosphine oxide, (4-fluoro-2-naphthalenyl)diphenyl-)
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